molecular formula C11H15Cl B14010887 1-(1-Chloropropyl)-2,3-dimethyl benzene

1-(1-Chloropropyl)-2,3-dimethyl benzene

Cat. No.: B14010887
M. Wt: 182.69 g/mol
InChI Key: IXAQODWMKLYNHS-UHFFFAOYSA-N
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Description

1-(1-Chloropropyl)-2,3-dimethyl benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloropropyl group and two methyl groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropyl)-2,3-dimethyl benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropyl)-2,3-dimethyl benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH in aqueous or alcoholic solutions.

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Alcohols.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

1-(1-Chloropropyl)-2,3-dimethyl benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-2,3-dimethyl benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

    1-(1-Chloropropyl)benzene: Similar structure but lacks the two methyl groups.

    2,3-Dimethylbenzene (o-Xylene): Lacks the 1-chloropropyl group.

    1-Chloropropyl-4-methylbenzene: Similar but with a different position of the methyl group.

Uniqueness: 1-(1-Chloropropyl)-2,3-dimethyl benzene is unique due to the presence of both the 1-chloropropyl group and the two methyl groups, which influence its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(1-chloropropyl)-2,3-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

IXAQODWMKLYNHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)Cl

Origin of Product

United States

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